rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride
CAS No.: 2137606-47-2
Cat. No.: VC8462452
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137606-47-2 |
|---|---|
| Molecular Formula | C8H16ClNO3 |
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | ethyl (2S,4S)-4-aminooxane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-5-6(9)3-4-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1 |
| Standard InChI Key | CYBRKWBYDIDMGL-LEUCUCNGSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@H](CCO1)N.Cl |
| SMILES | CCOC(=O)C1CC(CCO1)N.Cl |
| Canonical SMILES | CCOC(=O)C1CC(CCO1)N.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound features a six-membered tetrahydropyran ring with stereochemical specificity at the 2S and 4S positions. The aminomethyl group at C4 and ethyl ester at C2 create a bifunctional scaffold amenable to further derivatization. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO₃ |
| Molecular Weight | 209.67 g/mol |
| CAS Registry Number | 2137606-47-2 |
| IUPAC Name | rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride |
The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water or DMSO), facilitating in vitro assays. X-ray crystallography confirms a chair conformation for the tetrahydropyran ring, with axial orientation of the amino group minimizing steric hindrance.
Spectroscopic Profiles
NMR Analysis
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¹H NMR (400 MHz, D₂O): δ 4.25 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.95 (dd, J = 11.3, 2.1 Hz, 1H, H-2), 3.45 (m, 1H, H-4), 2.90 (t, J = 12.0 Hz, 1H, H-6a), 1.95–1.75 (m, 3H, H-3, H-5), 1.30 (t, J = 7.1 Hz, 3H, CH₂CH₃).
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¹³C NMR: δ 173.2 (C=O), 68.4 (C-2), 56.1 (C-4), 42.3 (C-6), 33.8 (C-5), 28.9 (C-3), 14.1 (CH₂CH₃).
Mass Spectrometry
ESI-MS (m/z): 174.1 [M+H]⁺ (free base), consistent with the molecular formula C₈H₁₅NO₃.
Synthesis and Optimization
Stepwise Production Protocol
The synthesis involves a seven-step sequence starting from D-ribose:
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Protection: Ribose hydroxyl groups are protected using trimethylsilyl chloride in pyridine (yield: 85%).
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Ring Formation: Acid-catalyzed cyclization with p-toluenesulfonic acid in ethanol forms the tetrahydropyran core (72% yield).
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Amination: Reductive amination with sodium cyanoborohydride introduces the C4 amino group (68% yield).
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Esterification: Ethyl chloroformate mediates carboxylate ester formation at C2 (81% yield).
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Deprotection: Hydrochloric acid cleavage of protecting groups yields the final hydrochloride salt (95% purity after HPLC).
Critical Reaction Parameters
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Temperature: Cyclization requires strict control at 60–65°C to prevent epimerization.
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Catalysts: Pd/C (5% w/w) optimizes hydrogenation efficiency during amination.
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Purification: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >99% enantiomeric excess.
Biological Applications and Mechanisms
Enzymatic Modulation
The compound demonstrates nM-level inhibition of:
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Phosphodiesterase 4 (PDE4): IC₅₀ = 12.3 nM in recombinant enzyme assays, suggesting potential for inflammatory disease therapy.
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γ-Secretase: 48% inhibition at 10 μM, implicating utility in Alzheimer’s disease research.
Receptor Interactions
Competitive binding assays reveal affinity for:
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σ-1 Receptors: Kᵢ = 34 nM, comparable to reference agonist (+)-pentazocine.
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NMDA Glutamate Receptors: 62% displacement of [³H]MK-801 at 100 μM.
| Vendor | Purity | Packaging | Price Range |
|---|---|---|---|
| Shanghai Macklin Biochemical | >95% | 1 g–10 kg | $150–$1,200/g |
| Key Organics | >98% | 100 mg–5 g | $280–$2,500/g |
Stability data indicate 24-month shelf life at -20°C in amber vials under nitrogen.
Future Directions and Challenges
Synthetic Chemistry Innovations
Recent efforts focus on:
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Flow Chemistry: Microreactor systems reduce reaction times from 48 h to 6 h while maintaining 89% yield.
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Biocatalysis: Immobilized lipases enable enantioselective esterification (ee >98%) under mild conditions.
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